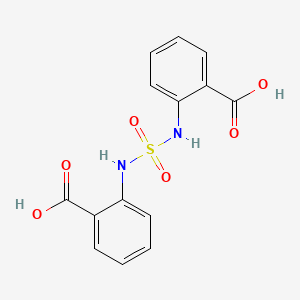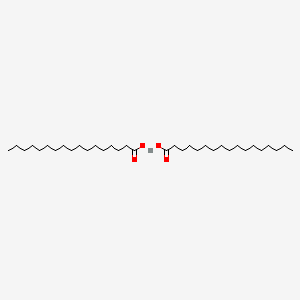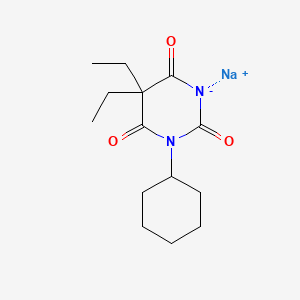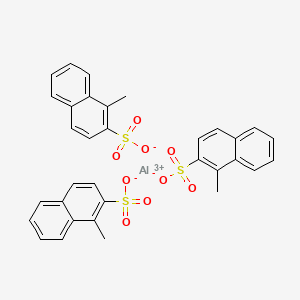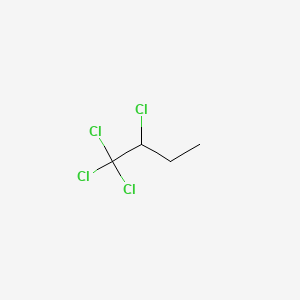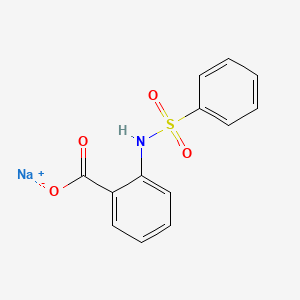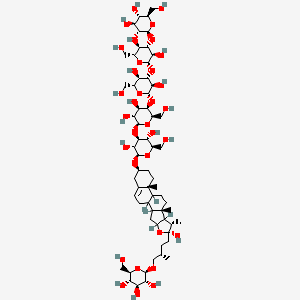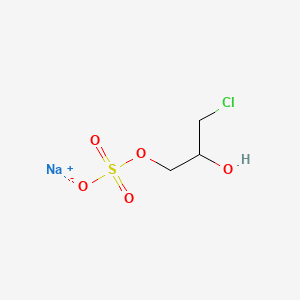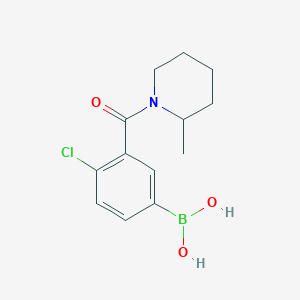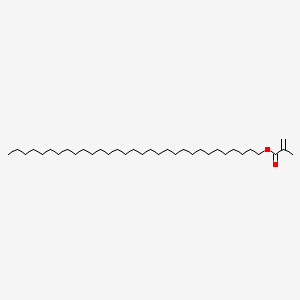
2-Methylpropylidene bismethacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpropylidene bismethacrylate is a chemical compound with the molecular formula C12H18O4This compound is a type of methacrylate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
2-Methylpropylidene bismethacrylate can be synthesized through the esterification of methacrylic acid with appropriate alcohols under controlled conditions. The reaction typically involves the use of catalysts to facilitate the esterification process. Industrial production methods often involve the oxidation of isobutylene or tert-butyl alcohol to methacrolein, followed by further oxidation to methacrylic acid, which is then esterified to produce this compound .
Analyse Des Réactions Chimiques
2-Methylpropylidene bismethacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers. Common initiators for this reaction include benzoyl peroxide and azobisisobutyronitrile.
Addition Reactions: It can participate in addition reactions with nucleophiles and electrophiles.
Applications De Recherche Scientifique
2-Methylpropylidene bismethacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Methylpropylidene bismethacrylate involves its ability to undergo polymerization and form cross-linked networks. This property is crucial in its applications in dental composites and bone cements, where it provides mechanical strength and durability. The molecular targets and pathways involved include the interaction with free radicals during polymerization, leading to the formation of stable polymeric structures .
Comparaison Avec Des Composés Similaires
2-Methylpropylidene bismethacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA) plastics.
Ethylene glycol dimethacrylate: Commonly used as a cross-linking agent in polymer chemistry.
Triethylene glycol dimethacrylate: Utilized in dental materials and adhesives.
This compound is unique due to its specific molecular structure, which imparts distinct mechanical and chemical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
94231-38-6 |
|---|---|
Formule moléculaire |
C12H18O4 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
[2-methyl-1-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O4/c1-7(2)10(13)15-12(9(5)6)16-11(14)8(3)4/h9,12H,1,3H2,2,4-6H3 |
Clé InChI |
NDZSUXVVRBJKGP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OC(=O)C(=C)C)OC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


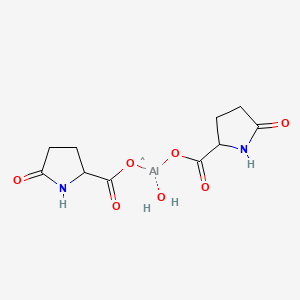

![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
